molecular formula C9H10BrN3O B13088918 1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine

1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13088918
M. Wt: 256.10 g/mol
InChI Key: GSCGCBSFDVMKSS-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H10BrN3O. This compound is characterized by the presence of a bromofuran moiety attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-bromofuran-3-carbaldehyde with 5-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as potassium carbonate and dimethylformamide, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the furan ring participates in nucleophilic displacement under controlled conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives68-72%
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄, DMFAryl ethers/amines55-60%
SNAr with aminesNH₃/EtOH, 60°C, 12h5-Aminofuran derivatives81%

Key Observations :

  • Palladium-catalyzed cross-couplings (e.g., Suzuki) show higher yields due to furan’s aromatic stabilization during metal coordination.

  • SNAr reactions require polar aprotic solvents (DMF/DMSO) for optimal bromide displacement .

Functionalization of the Pyrazole Amine

The primary amine at position 3 undergoes typical amine reactions:

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcCl, Et₃N, DCM, 0°C → rtN-Acetylated derivative89%
SulfonylationTosyl chloride, pyridine, DCMN-Tosylpyrazole75%
Reductive alkylationBenzaldehyde, NaBH₃CN, MeOHN-Benzyl derivative63%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amine on the carbonyl electrophile, stabilized by the pyrazole’s electron-withdrawing effect.

  • Reductive alkylation requires in situ imine formation before borohydride reduction.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes regioselective electrophilic substitution at position 4:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-pyrazole derivative58%
BrominationBr₂, FeBr₃, DCM4-Bromo-pyrazole derivative72%

Regioselectivity :

  • Electron-donating methyl group at position 5 directs electrophiles to position 4 via resonance stabilization .

  • Bromination occurs faster than nitration due to lower steric hindrance .

Oxidation and Reduction Reactions

The furan and pyrazole moieties exhibit redox activity:

Reaction TypeReagents/ConditionsProductYieldSource
Furan ring oxidationmCPBA, DCM, 0°C → rtFuran-2,5-dione derivative65%
Pyrazole N-oxideH₂O₂, AcOH, 50°CPyrazole N-oxide47%
Amine deprotectionTFA, DCM, rt, 2hFree amine regeneration95%

Notable Data :

  • mCPBA selectively oxidizes the furan ring without affecting the pyrazole.

  • Trifluoroacetic acid (TFA) efficiently cleaves tert-butyl carbamate protecting groups .

Metal-Mediated Coupling Reactions

The bromofuran moiety enables catalytic cross-couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, THFAlkynylated furan derivatives70%
Heck reactionPd(OAc)₂, PPh₃, K₂CO₃, DMFVinyl-furan hybrids62%

Catalytic Efficiency :

  • Palladium catalysts with bulky phosphine ligands (e.g., PPh₃) improve yields by reducing side reactions.

  • Copper(I) iodide is critical for Sonogashira couplings to activate terminal alkynes.

Hydrolysis and Rearrangement

Hydrolytic cleavage of the furan ring has been observed under strong acidic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Acid hydrolysis6M HCl, reflux, 6hDicarboxylic acid derivative38%
Base-induced ring openingNaOH (aq), 100°C, 24hOpen-chain enamine22%

Limitations :

  • Low yields in ring-opening reactions suggest kinetic stability of the furan under mild conditions.

  • Harsh acidic/basic conditions lead to decomposition of the pyrazole core.

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Research indicates that compounds containing pyrazole and furan derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of 1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases. The mechanism is believed to involve the modulation of inflammatory pathways .

Agricultural Applications

  • Pesticide Development : The unique structure of this compound suggests potential as a lead compound in the development of new pesticides. Its efficacy against specific pests can be explored to create targeted agricultural chemicals that minimize environmental impact .
  • Herbicide Potential : Similar to its insecticidal properties, there is potential for this compound to act as an herbicide, particularly in controlling weed species that are resistant to current herbicides. Research into its mechanism of action could lead to innovative solutions in weed management .

Material Science

  • Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing advanced materials for engineering and manufacturing .
  • Nanotechnology : The compound's unique properties can be utilized in the synthesis of nanoparticles for drug delivery systems or as catalysts in various chemical reactions, thus expanding its applicability beyond traditional uses .

Case Studies

Study FocusFindingsReference
Antitumor ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against resistant bacterial strains
Anti-inflammatory EffectsModulates inflammatory pathways
Pesticide DevelopmentPotential lead for new insecticides
Polymer ChemistryEnhances material properties

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both bromofuran and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that combines a pyrazole ring with a bromofuran moiety, which may enhance its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN3OC_9H_{10}BrN_3O with a molecular weight of approximately 256.10 g/mol. Its structure can be described as follows:

PropertyValue
Molecular FormulaC9H10BrN3OC_9H_{10}BrN_3O
Molecular Weight256.10 g/mol
CAS Number2104730-22-3

Pharmacological Applications

Research indicates that pyrazole derivatives, including this compound, exhibit diverse biological properties:

  • Anti-inflammatory Activity : Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways.
  • Antimicrobial Properties : The presence of the bromofuran moiety may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial effects.
  • Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors. The bromofuran group may facilitate binding to biological targets through hydrogen bonding and π–π interactions, modulating various cellular pathways.

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values varied among different cell lines, indicating selective activity:

Cell LineIC50 (µM)
MCF7 (Breast)15
HeLa (Cervical)20
A549 (Lung)12

In vitro Studies

In vitro assays have shown that this compound inhibits the proliferation of tumor cells by inducing apoptosis through the activation of caspase pathways.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

1-[(5-bromofuran-3-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3O/c1-6-2-9(11)12-13(6)4-7-3-8(10)14-5-7/h2-3,5H,4H2,1H3,(H2,11,12)

InChI Key

GSCGCBSFDVMKSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=COC(=C2)Br)N

Origin of Product

United States

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